3-Chloro-5-methylpyrazin-2-amine

Vue d'ensemble

Description

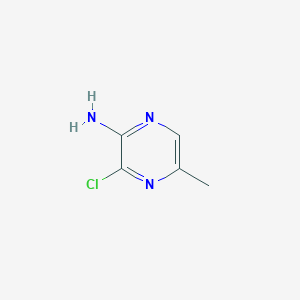

3-Chloro-5-methylpyrazin-2-amine is an organic compound with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol. It appears as a white to yellow powder or crystals. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

3-Chloro-5-methylpyrazin-2-amine can be synthesized through various methods. One commonly used method involves the reaction of 3-chloro-5-methylpyrazine with ammonia gas . The specific reaction conditions and operating methods can be adjusted as needed to optimize yield and purity . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure consistency and quality.

Analyse Des Réactions Chimiques

3-Chloro-5-methylpyrazin-2-amine undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with primary amines to yield various amines.

Chlorination: Methylazines like methylpyrazine undergo chlorination to produce derivatives such as dichloromethylpyrazine.

Formation of Schiff Bases: It can be used in synthesizing Schiff bases, which are important in various chemical reactions and catalysis.

Common reagents and conditions used in these reactions include primary amines, chlorinating agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions are typically amine derivatives and chlorinated compounds.

Applications De Recherche Scientifique

Structural Characteristics

- Molecular Formula : CHClN

- Molecular Weight : Approximately 145.57 g/mol

- Structural Features :

- Pyrazine ring

- Chlorine atom at position 3

- Methyl group at position 5

Notable Properties

The compound exhibits several notable properties, which influence its applications in research and industry:

| Property | Description |

|---|---|

| Antimicrobial Activity | Potential effectiveness against pathogens |

| Reactivity | Interacts with various biological molecules |

| Solubility | Soluble in polar solvents |

Pharmaceutical Development

3-Chloro-5-methylpyrazin-2-amine has been investigated for its potential as a lead compound in drug development. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for further exploration in medicinal chemistry.

Case Study: Antimicrobial Agents

Research has indicated that derivatives of this compound may possess antimicrobial properties. A study demonstrated that modifications to the pyrazine ring can enhance activity against specific bacterial strains, suggesting its utility as a scaffold for developing new antibiotics.

Agrochemical Applications

The compound's unique properties also lend themselves to applications in agrochemicals. Its potential as a pesticide or herbicide is being explored due to its ability to interact with plant enzymes and pathways.

Case Study: Herbicide Development

In a recent investigation, researchers synthesized several analogs of this compound to evaluate their herbicidal activity. Results showed that certain derivatives exhibited significant inhibition of weed growth, indicating potential for agricultural use.

Interaction Studies

Studies focusing on the interaction of this compound with enzymes and receptors have revealed its potential role as an enzyme inhibitor. Preliminary data suggest that it may affect metabolic pathways relevant to disease processes, warranting further investigation into its therapeutic implications.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. The following table summarizes various synthetic routes and their outcomes:

| Synthetic Route | Yield (%) | Key Features |

|---|---|---|

| Reaction with sodium methoxide | 75 | Effective for producing methoxy derivatives |

| Halogenation of pyrazine derivatives | 80 | Introduces halogen substituents for activity |

| Alkylation reactions | 70 | Modifies amine functionalities |

Mécanisme D'action

The mechanism of action of 3-Chloro-5-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. As a pyrazine derivative, it exhibits tautomerism, which can influence its reactivity and biological activity . The compound’s structure allows it to participate in various chemical reactions, leading to the formation of more complex heterocyclic systems .

Comparaison Avec Des Composés Similaires

3-Chloro-5-methylpyrazin-2-amine can be compared with other similar compounds, such as:

3-Methylpyrazine: Similar in structure but lacks the chlorine atom.

5-Chloropyrazine-2-amine: Similar but with different substitution patterns.

2-Amino-3-chloropyrazine: Another chlorinated pyrazine derivative with different substitution positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Activité Biologique

3-Chloro-5-methylpyrazin-2-amine is a heterocyclic organic compound that has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHClN

- Molecular Weight : 145.57 g/mol

- Structural Features : It features a pyrazine ring with a chlorine atom at the 3-position and a methyl group at the 5-position, contributing to its unique reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. It has been utilized in the synthesis of compounds that demonstrate cytotoxic effects against various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Antimicrobial Activity

The compound has shown moderate activity against certain pathogens, suggesting its potential as an antimicrobial agent. Studies have highlighted its effectiveness against bacteria and fungi, making it a candidate for further development in pharmaceutical applications.

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets within cells. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic processes, thereby affecting cellular functions.

- Receptor Interaction : Its structural features allow it to bind to specific receptors, influencing signaling pathways within cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 5-Methylpyrazin-2-amine | Methyl group at position 5 | Antimicrobial activity |

| 3-Bromo-5-methylpyrazin-2-amine | Bromine instead of chlorine | Potentially different reactivity |

| 2-Amino-3-chloro-pyridine | Chlorine at position 3, amino group | Similar biological activities |

| 6-Chloro-N-methylpyridin-2-amines | Chlorine at position 6, methyl substitution | Varied pharmacological profiles |

The distinct substitution pattern of this compound imparts unique chemical properties that influence its reactivity and biological activity compared to these analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound for drug development.

- Antimicrobial Screening : Another research effort screened various pyrazine derivatives, including this compound, revealing promising antimicrobial properties against Gram-positive and Gram-negative bacteria.

Propriétés

IUPAC Name |

3-chloro-5-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMJUTNVPDDMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569096 | |

| Record name | 3-Chloro-5-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89182-14-9 | |

| Record name | 3-Chloro-5-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.